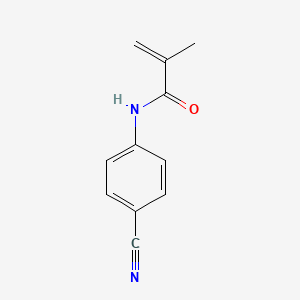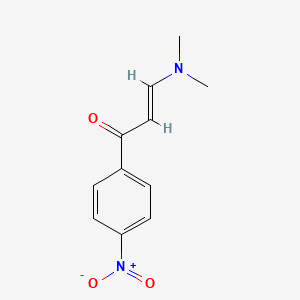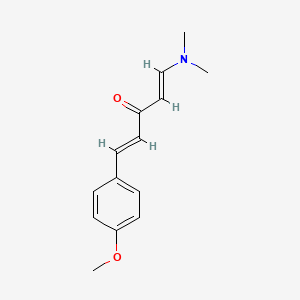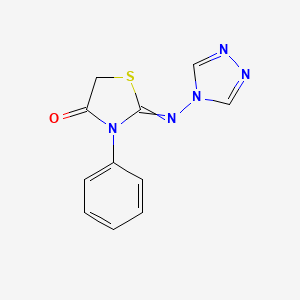
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Vue d'ensemble
Description
“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a compound with the CAS Number: 860650-74-4 and a molecular weight of 234.28 .
Synthesis Analysis
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .
Molecular Structure Analysis
The molecular formula of “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is C10H10N4OS . The InChI Code is 1S/C10H10N4OS/c11-10-13-7 (6-4-2-1-3-5-6)8 (16-10)9 (15)14-12/h1-5H,12H2, (H2,11,13) (H,14,15) .
Physical And Chemical Properties Analysis
“2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” is a solid substance . It has a molecular weight of 234.28 .
Applications De Recherche Scientifique
Anticancer Activity
Scientific Field
Oncology Summary of Application: 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, including acting as an anticancer agent . Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted. Typically, these compounds would be administered as part of a chemotherapy regimen. Results or Outcomes: While the specific outcomes would depend on the type of cancer and the individual patient, generally, these compounds are used to inhibit the growth of cancer cells .
Antioxidant Activity
Scientific Field
Biochemistry Summary of Application: 2-aminothiazole-based compounds have been found to exhibit antioxidant activity . Methods of Application: These compounds could be administered orally or intravenously, depending on the specific application. Results or Outcomes: The antioxidant activity of these compounds can help to neutralize harmful free radicals in the body .
Antimicrobial Activity
Scientific Field
Microbiology Summary of Application: 2-aminothiazole-based compounds have been found to exhibit antimicrobial activity . Methods of Application: These compounds could be used in the form of creams, ointments, or oral medications to treat various bacterial infections . Results or Outcomes: These compounds have been found to be effective against a variety of bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, E.coli, and Proteus mirabilis .
Anti-inflammatory Activity
Scientific Field
Pharmacology Summary of Application: 2-aminothiazole-based compounds have been found to exhibit anti-inflammatory activity . Methods of Application: These compounds could be administered orally or topically, depending on the specific type of inflammation being treated. Results or Outcomes: These compounds can help to reduce inflammation and alleviate associated symptoms .
Treatment of Parkinson’s Disease
Scientific Field
Neurology Summary of Application: Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, has been used in the treatment of Parkinson’s disease . Methods of Application: Pramipexole is typically administered orally in tablet form. Results or Outcomes: Pramipexole has been found to exhibit dopamine D2 agonist activity, which can help to manage the symptoms of Parkinson’s disease .
Management of Lou Gehrig’s Disease (ALS)
Scientific Field
Neurology Summary of Application: Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease, also known as Amyotrophic Lateral Sclerosis (ALS) . Methods of Application: Riluzole is typically administered orally in tablet form. Results or Outcomes: Riluzole can help to slow the progression of ALS, although it is not a cure for the disease .
Safety And Hazards
The safety information available indicates that “2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide” has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.
Propriétés
IUPAC Name |
2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXCMSKYISJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363240 | |
| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
CAS RN |
860650-74-4 | |
| Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)
